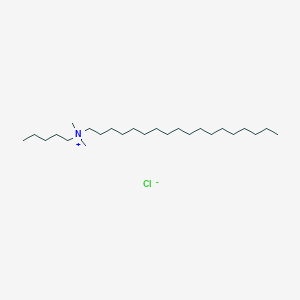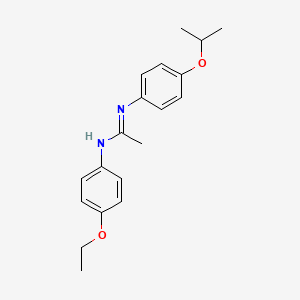![molecular formula C13H12ClNO3S2 B14403831 Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- CAS No. 89538-92-1](/img/structure/B14403831.png)
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H12ClNO3S2 and a molecular weight of 329.82 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its melting point of 73-74°C and a predicted boiling point of 488.1±38.0°C .
Métodos De Preparación
The synthesis of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of benzenesulfonyl chloride with N-[(4-methylphenyl)sulfonyl]amine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-methyl-: This compound has a similar structure but lacks the chloride group, which affects its reactivity and applications.
4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride: This compound has a fluoride group instead of a chloride group, leading to different chemical properties and reactivity.
The uniqueness of Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and the range of applications it offers in various fields of research and industry .
Propiedades
Número CAS |
89538-92-1 |
|---|---|
Fórmula molecular |
C13H12ClNO3S2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-(chloro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
PYBICQONGZQCDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)

![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)




![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)


![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
